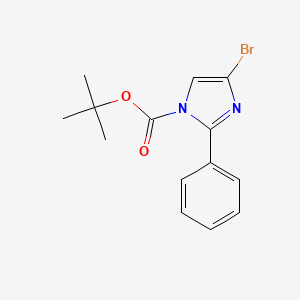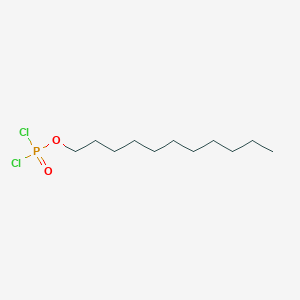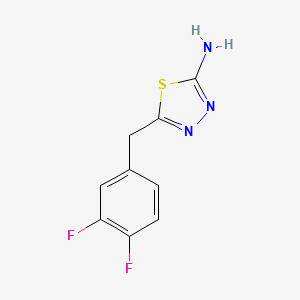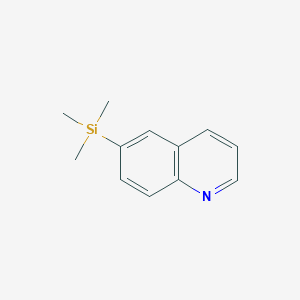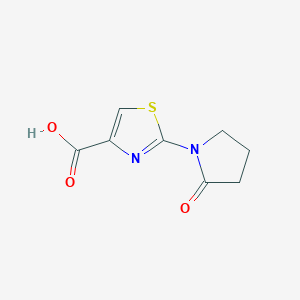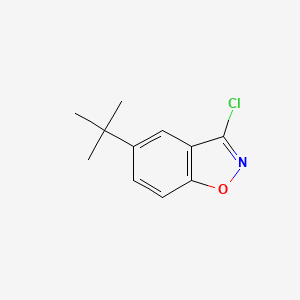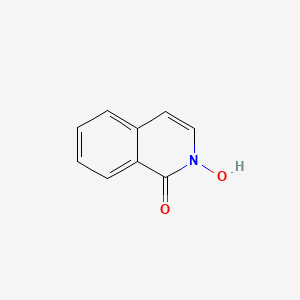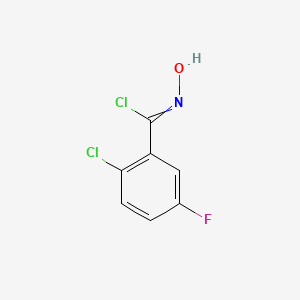
2-Chloro-5-fluoro-N-hydroxybenZimidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-fluoro-N-hydroxybenZimidoyl chloride is an organic compound that belongs to the class of benzimidoyl chlorides This compound is characterized by the presence of both chloro and fluoro substituents on the benzene ring, along with a hydroxyimino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-N-hydroxybenZimidoyl chloride typically involves the chlorination and fluorination of benzimidoyl chloride precursors. One common method includes the reaction of 2-chloro-5-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by chlorination using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Chloro-5-fluoro-N-hydroxybenZimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzimidoyl derivatives, which can be further functionalized for specific applications.
科学的研究の応用
2-Chloro-5-fluoro-N-hydroxybenZimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism by which 2-Chloro-5-fluoro-N-hydroxybenZimidoyl chloride exerts its effects involves the interaction of its functional groups with molecular targets. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, while the chloro and fluoro substituents can participate in halogen bonding and influence the compound’s reactivity. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
- 2-Chloro-3-fluoro-N-hydroxybenZimidoyl chloride
- 2-Chloro-6-fluoro-N-hydroxybenZimidoyl chloride
- 2-Chloro-4-fluoro-N-hydroxybenZimidoyl chloride
Uniqueness
2-Chloro-5-fluoro-N-hydroxybenZimidoyl chloride is unique due to the specific positioning of the chloro and fluoro groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
特性
分子式 |
C7H4Cl2FNO |
|---|---|
分子量 |
208.01 g/mol |
IUPAC名 |
2-chloro-5-fluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H4Cl2FNO/c8-6-2-1-4(10)3-5(6)7(9)11-12/h1-3,12H |
InChIキー |
XZRPCSYGVRLHST-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)C(=NO)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


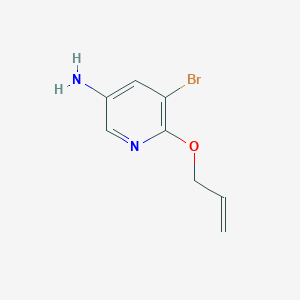
![2-Amino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine](/img/structure/B13699554.png)
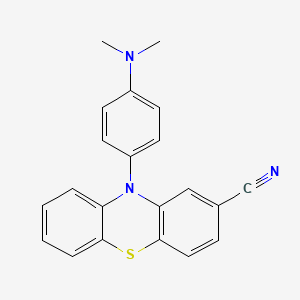
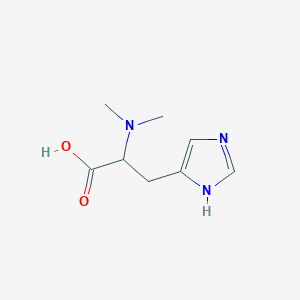
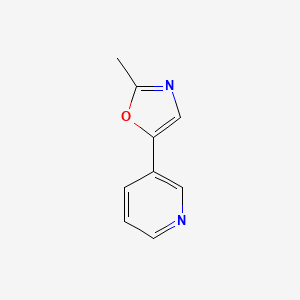
![tert-Butyl (4-(hydroxymethyl)-[3,4'-bipyridin]-6-yl)carbamate](/img/structure/B13699591.png)
